2-Fluoro-3-methylbenzene-1-sulfonamide
Description
The study of bespoke chemical compounds is fundamental to advancing the frontiers of organic chemistry. 2-Fluoro-3-methylbenzene-1-sulfonamide, a distinct molecule, is situated at the confluence of two important classes of organic compounds: fluorinated arylsulfonamides and benzene-1-sulfonamide derivatives. Understanding its significance requires an appreciation of the roles these parent classes play in modern chemical research.
The introduction of fluorine into aryl systems profoundly influences their physicochemical properties. Fluorinated arylsulfonamides are a testament to this, exhibiting enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make them highly sought after in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the fluorine atom can also modulate the reactivity of the arylsulfonamide moiety, making these compounds versatile building blocks in chemical synthesis. In the realm of advanced materials, the unique properties imparted by fluorine, such as thermal stability and hydrophobicity, are leveraged in the design of specialized polymers and functional materials.
The benzene-1-sulfonamide core is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This includes antibacterial sulfa drugs, diuretics, and anticonvulsants. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Beyond their medicinal applications, benzene-1-sulfonamide derivatives serve as crucial intermediates in the synthesis of dyes, pigments, and other specialty chemicals. Their synthetic accessibility and the ability to readily modify the benzene (B151609) ring allow for the fine-tuning of their properties for various applications in chemical science.
Chemical and Physical Properties of this compound
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from publicly accessible chemical databases.
| Property | Value |
| Molecular Formula | C₇H₈FNO₂S |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1691755-60-8 |
| SMILES | CC1=C(C(=CC=C1)S(=O)(=O)N)F |
| InChI Key | HQVJSZITQCSLKS-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Synthesis of this compound
Diazotization and Sulfonyl Chloride Formation: 2-fluoro-3-methylaniline (B167782) would first undergo a diazotization reaction, typically using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the intermediate, 2-fluoro-3-methylbenzenesulfonyl chloride.
Ammonolysis: The freshly prepared 2-fluoro-3-methylbenzenesulfonyl chloride would then be reacted with ammonia (B1221849) to form the final product, this compound.
This proposed pathway is a standard and widely used method for the synthesis of primary benzenesulfonamides from anilines.
Research Findings and Applications
Specific research dedicated solely to this compound is limited. However, its inclusion in patent literature indicates its potential utility in medicinal chemistry.
A notable patent discloses a series of benzenesulfonamide (B165840) compounds, including this compound, as therapeutic agents. These compounds are described as modulators of voltage-gated sodium channels, suggesting their potential application in the treatment of diseases and conditions mediated by these channels, such as epilepsy and other seizure disorders. The patent highlights the broader class of compounds for their therapeutic potential, though detailed biological data for this compound itself is not provided within the document.
The structural features of this compound, namely the fluorinated benzene ring and the sulfonamide group, suggest that it could serve as a valuable intermediate in the synthesis of more complex molecules. The fluorine and methyl groups on the aromatic ring can influence the regioselectivity of further chemical modifications, while the sulfonamide moiety can be a site for further functionalization.
Spectroscopic Data
As with other detailed experimental data, publicly available, peer-reviewed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available. The characterization of this compound would typically involve:
¹H NMR Spectroscopy: To identify the chemical environment of the hydrogen atoms, including the methyl protons and the aromatic protons.
¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.
¹⁹F NMR Spectroscopy: To confirm the presence and chemical shift of the fluorine atom.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H and S=O stretches of the sulfonamide group.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Without experimental data, a definitive analysis of its spectroscopic properties cannot be provided.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVJSZITQCSLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691755-60-8 | |
| Record name | 2-fluoro-3-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Fluoro 3 Methylbenzene 1 Sulfonamide and Its Analogues
Classical and Contemporary Approaches to Sulfonamide Formation
The construction of the sulfonamide functional group (–SO₂NH₂) is a cornerstone of medicinal and materials chemistry. The methods to form this crucial bond have evolved from robust, traditional reactions to more sophisticated and milder strategies.
The most conventional and widely employed method for synthesizing sulfonamides is the reaction between an aryl sulfonyl chloride and a primary or secondary amine. nih.gov This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group.
The mechanism typically involves two key steps:
Nucleophilic Addition: The amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
Elimination: The intermediate collapses, expelling the chloride ion and forming a protonated sulfonamide.
A base, such as pyridine (B92270) or triethylamine, is generally required to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. libretexts.orgyoutube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. For the synthesis of 2-fluoro-3-methylbenzene-1-sulfonamide, this would involve the reaction of 2-fluoro-3-methylbenzene-1-sulfonyl chloride with ammonia (B1221849) or a suitable amine.
General Reaction Scheme: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻
This method is reliable, but its primary limitation lies in the preparation of the requisite sulfonyl chloride, which can involve harsh reagents like chlorosulfonic acid. nih.gov
To circumvent the limitations of using sulfonyl chlorides, several alternative strategies have been developed. These contemporary methods often provide milder reaction conditions, greater functional group tolerance, and access to a broader range of sulfonamide structures. thieme-connect.com
Transition-Metal-Catalyzed Approaches: Palladium and copper catalysts are used to synthesize aryl sulfonamides from aryl halides or arylboronic acids. nih.govacs.org These methods often utilize a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which is a stable and easily handled solid. thieme-connect.comorganic-chemistry.org This allows for the one-pot synthesis of sulfonamides by combining the aryl precursor, the SO₂ source, and an amine under catalytic conditions. acs.org
Oxidative Coupling Methods: Sulfonamides can be formed through the oxidative coupling of thiols or their derivatives with amines. For instance, thiols can be oxidized in the presence of an amine to directly form the S-N bond. organic-chemistry.orgrsc.org
Diazotization of Anilines (Meerwein Procedure): Aryl amines can be converted into sulfonyl chlorides through diazotization with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl), followed by a reaction with sulfur dioxide in the presence of a copper catalyst. rsc.org The resulting sulfonyl chloride can then be reacted with an amine to yield the desired sulfonamide. rsc.org
Direct Synthesis from Sulfonic Acids: Methods have been developed for the direct conversion of sulfonic acids to sulfonamides, avoiding the isolation of the sulfonyl chloride intermediate. organic-chemistry.org These reactions are often facilitated by activating agents or microwave irradiation. organic-chemistry.orgresearchgate.net
These alternative strategies are summarized in the table below.
| Method | Starting Materials | Key Reagents/Catalysts | Advantages |
| Catalytic Aminosulfonylation | Aryl Halides, Arylboronic Acids | Pd or Cu catalysts, DABSO (SO₂ source) | Mild conditions, high functional group tolerance. nih.govthieme-connect.com |
| Oxidative Coupling | Thiols, Sulfinic Acids, Amines | Oxidizing agents | Bypasses sulfonyl chloride intermediates. thieme-connect.comrsc.org |
| Meerwein Procedure | Aryl Amines | NaNO₂, HCl, SO₂, Cu catalyst | Useful when other methods are unsuitable. rsc.org |
| From Sulfonic Acids | Sulfonic Acids, Amines | Activating agents (e.g., TCT), Microwave | Direct conversion, avoids harsh chlorinating agents. organic-chemistry.orgresearchgate.net |
Regioselective Fluorination and Methylation in Benzenesulfonamide (B165840) Synthesis
Achieving the specific 2-fluoro-3-methyl substitution pattern on the benzenesulfonamide core requires careful strategic planning to control the regioselectivity of the halogenation and alkylation reactions. The synthesis typically begins with a precursor that already contains one or more of the desired substituents.
A plausible synthetic route to this compound would likely start from a commercially available, appropriately substituted precursor such as 2-fluorotoluene. The key step would be the introduction of the sulfonyl group at the C1 position. This is typically achieved through chlorosulfonylation using chlorosulfonic acid (ClSO₃H). The directing effects of the existing fluoro and methyl groups on the aromatic ring are critical in this electrophilic aromatic substitution reaction. Both the fluorine atom (weakly ortho-, para-directing) and the methyl group (ortho-, para-directing) would activate the ring, and their combined influence would determine the final position of the incoming chlorosulfonyl group.
An alternative approach involves starting with a substituted aniline, such as 2-fluoro-3-methylaniline (B167782). This precursor could be subjected to a Sandmeyer-type reaction. The process involves diazotization of the amino group, followed by reaction with sulfur dioxide and a copper catalyst to install the sulfonyl chloride group, which can then be converted to the sulfonamide. nih.gov
Regioselective fluorination can also be achieved using modern electrophilic fluorinating agents on a suitably functionalized benzene (B151609) ring. acs.org However, directing the fluorine to a specific position in a multi-substituted ring can be challenging and often relies on the electronic and steric properties of the existing substituents.
Microwave-Assisted and Catalytic Synthetic Protocols
Modern synthetic chemistry increasingly relies on energy-efficient and time-saving technologies. Microwave irradiation and advanced catalysis have become powerful tools in the synthesis of sulfonamides, offering significant advantages over conventional methods.
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. scirp.orgnih.gov This technique has been successfully applied to the synthesis of sulfonamides, not only accelerating the classical reaction between sulfonyl chlorides and amines but also enabling novel reaction pathways, such as the direct synthesis from sulfonic acids. organic-chemistry.orgresearchgate.netresearchgate.net The benefits include higher product yields, increased purity by minimizing side reactions, and improved energy efficiency. scirp.org
Catalytic protocols, particularly those employing transition metals, have revolutionized sulfonamide synthesis. researchgate.net These methods allow for the construction of the C-S bond under mild conditions, which is a significant improvement over the harsh conditions of traditional electrophilic aromatic substitution. nih.gov
| Catalyst Type | Precursors | Key Features |
| Palladium (Pd) | Arylboronic acids, Aryl halides | Excellent functional group tolerance, mild conditions. nih.gov |
| Copper (Cu) | Arylboronic acids, Aryl radical precursors | Often used with photoredox catalysis, accommodates electron-rich and -deficient amines. thieme-connect.comacs.org |
These catalytic systems enable the convergent synthesis of complex sulfonamide analogues by allowing for the variation of both the aryl and the amine components. nih.gov For instance, a palladium-catalyzed process can convert an arylboronic acid into the corresponding aryl sulfonyl chloride, which can then be directly aminated in a one-pot procedure. nih.gov
Purification and Isolation Techniques for High Purity this compound
Obtaining this compound in high purity is critical for its subsequent use. A combination of classical and modern purification techniques is typically employed to remove unreacted starting materials, reagents, and byproducts.
Recrystallization: This is a fundamental technique for purifying solid compounds. google.com The crude sulfonamide is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is crucial; alcohols such as ethanol, propanol, and isopropanol (B130326) are commonly used for sulfonamide purification. google.com The process can be optimized by adjusting factors like solvent polarity, cooling rate, and the use of decolorizing agents like activated charcoal. google.com
Chromatography: When recrystallization is insufficient, various chromatographic methods are used for purification. quora.com
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool for monitoring the progress of a reaction and for identifying an appropriate solvent system for column chromatography. tandfonline.comresearchgate.net
Column Chromatography: This preparative technique involves passing the crude product through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase (eluent). tandfonline.com Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure sulfonamide.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical quantification and preparative purification of sulfonamides. mdpi.com
Supercritical Fluid Chromatography (SFC): SFC is a specialized chromatographic technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer rapid and efficient separation of sulfonamides. oup.com
A comparison of these techniques is provided below.
| Technique | Principle | Primary Use | Advantages |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Bulk purification of solid products. | Cost-effective, scalable, can yield highly pure crystalline material. google.com |
| Column Chromatography | Differential adsorption to a stationary phase. | Purification of small to medium scale reactions, separation of complex mixtures. | Versatile, widely applicable. tandfonline.com |
| HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | High-purity isolation (preparative) and analysis (analytical). | High efficiency and resolution. mdpi.com |
| SFC | Partitioning using a supercritical fluid mobile phase. | Chiral and achiral separations. | Fast separations, reduced organic solvent consumption. oup.com |
The final choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required purity level of the final product, this compound.
Chemical Reactivity and Derivatization Pathways of 2 Fluoro 3 Methylbenzene 1 Sulfonamide
Electrophilic and Nucleophilic Reactivity of the Benzene (B151609) Ring
The benzene ring of 2-fluoro-3-methylbenzene-1-sulfonamide is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions are governed by the electronic effects of the attached substituents.
The fluoro substituent at the 2-position exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a moderate electron-donating resonance effect (+R) due to its lone pairs of electrons. researchgate.net The methyl group at the 3-position is an electron-donating group through both an inductive effect (+I) and hyperconjugation. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, primarily through its inductive effect, and it deactivates the benzene ring towards electrophilic attack.
The directing effects of these substituents on incoming electrophiles are as follows:
Fluoro group: ortho-, para- directing.
Methyl group: ortho-, para- directing.
Sulfonamide group: meta- directing.
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The cumulative effect of the three groups determines the most likely position for substitution. The activating methyl group and the ortho-, para- directing fluoro group will favor substitution at the C4 and C6 positions. However, the powerful deactivating and meta- directing sulfonamide group at C1 will direct incoming electrophiles to the C5 position. The interplay of these competing effects often leads to a mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution (SNAAr) is less common for this molecule under standard conditions, as the benzene ring is electron-rich. However, the presence of the strongly electron-withdrawing sulfonamide group can facilitate nucleophilic attack, particularly if a good leaving group is present at an ortho or para position.
A summary of the directing effects of the substituents is presented in the table below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | 2 | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |
| -CH₃ | 3 | +I (donating) | Hyperconjugation (donating) | Activating | ortho, para |
| -SO₂NH₂ | 1 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | meta |
Modifications at the Sulfonamide Nitrogen
The sulfonamide group (-SO₂NH₂) is a key site for derivatization. The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. The hydrogen atoms attached to the nitrogen are acidic and can be removed by a base, forming a sulfonamidate anion. This anion is a more potent nucleophile and can react with various electrophiles.
Common modifications at the sulfonamide nitrogen include:
Alkylation: The sulfonamide can be N-alkylated by reaction with alkyl halides in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, altering the steric and electronic properties of the molecule. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides.
Arylation: N-arylation can be achieved through cross-coupling reactions, for example, using a copper catalyst. nih.gov
These modifications are crucial for modulating the biological activity and physicochemical properties of sulfonamide-containing compounds. The introduction of different substituents on the nitrogen atom can significantly impact factors such as solubility, lipophilicity, and receptor binding affinity.
Transformations Involving the Fluoro and Methyl Substituents
The fluoro and methyl groups on the benzene ring can also undergo chemical transformations, although these are generally less common than modifications at the sulfonamide nitrogen.
The fluoro group is typically a poor leaving group in nucleophilic aromatic substitution. However, under forcing conditions or in the presence of a strong nucleophile and an activating group ortho or para to it, it can be displaced.
The methyl group can be a site for radical reactions. For instance, benzylic bromination can occur using N-bromosuccinimide (NBS) under UV irradiation, leading to the formation of a bromomethyl group. This brominated intermediate can then be further functionalized, for example, by nucleophilic substitution. Oxidation of the methyl group to a carboxylic acid is also possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
| Substituent | Potential Transformation | Reagents and Conditions | Product |
| Fluoro | Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions | Substituted benzene |
| Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), UV light | 2-Fluoro-3-(bromomethyl)benzene-1-sulfonamide |
| Methyl | Oxidation | Potassium permanganate (KMnO₄) | 2-Fluoro-1-sulfamoylbenzoic acid |
Role as a Key Synthetic Intermediate in Complex Molecular Architectures
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of multiple functional groups allows for a variety of coupling and derivatization reactions, enabling the construction of diverse molecular scaffolds.
The sulfonamide moiety is a common feature in many biologically active compounds, and this starting material provides a convenient entry point for their synthesis. The fluoro and methyl groups can be used to fine-tune the steric and electronic properties of the final molecule, which is a critical aspect of drug design. For instance, the fluorine atom can enhance metabolic stability and binding affinity.
Derivatives of benzenesulfonamides have been explored as inhibitors of various enzymes and receptors. nih.gov The strategic modification of the this compound core can lead to the development of potent and selective therapeutic agents. The ability to perform reactions at the benzene ring, the sulfonamide nitrogen, and the methyl group provides chemists with a versatile platform for creating libraries of compounds for biological screening.
Spectroscopic Characterization and Structural Analysis of 2 Fluoro 3 Methylbenzene 1 Sulfonamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom, enabling the assembly of a complete molecular picture.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Fluoro-3-methylbenzene-1-sulfonamide is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons of the sulfonamide group. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons and the fluorine atom. The methyl group protons would appear as a singlet, likely in the range of 2.0-2.5 ppm. The sulfonamide (SO₂NH₂) protons would typically present as a broad singlet. For a similar compound, 4-Methyl-N-(o-tolyl)benzenesulfonamide, the methyl protons appear as singlets at 2.38 ppm and 2.01 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the fluorine atom would exhibit a large coupling constant (J_C-F), a characteristic feature in ¹⁹F NMR. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluoro and sulfonamide groups and the electron-donating effect of the methyl group. In a related structure, 4-Methyl-N-(o-tolyl)benzenesulfonamide, the methyl carbons appear at 21.5 ppm and 17.6 ppm. rsc.org
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for organofluorine compounds. nih.govrsc.orgresearchgate.net this compound would show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom. nih.gov The coupling of the fluorine with adjacent protons (³J_H-F) would result in a multiplet, providing further structural confirmation. The high sensitivity of the ¹⁹F nucleus makes this technique a powerful tool for analyzing fluorinated compounds. nih.gov
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic ¹H | ~7.0 - 8.0 | Multiplets | Complex splitting due to H-H and H-F coupling. |
| -CH₃ ¹H | ~2.0 - 2.5 | Singlet | Based on analogs like 4-Methyl-N-(o-tolyl)benzenesulfonamide. rsc.org |
| -SO₂NH₂ ¹H | Variable | Broad Singlet | Chemical shift can be concentration and solvent dependent. |
| Aromatic ¹³C | ~115 - 145 | - | Shifts influenced by F, CH₃, and SO₂NH₂ substituents. |
| -CH₃ ¹³C | ~15 - 25 | - | Based on analogs like 4-Methyl-N-(o-tolyl)benzenesulfonamide. rsc.org |
| ¹⁹F | Variable | Multiplet | Coupling to ortho and meta protons. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The sulfonamide group is expected to show strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1388-1336 cm⁻¹ and 1169-1157 cm⁻¹, respectively. chemicalbook.comripublication.com The N-H stretching of the sulfonamide would appear as a band around 3207 cm⁻¹. ripublication.com The C-F stretching vibration is expected in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the methyl C-H stretching would be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the S=O bonds in the sulfonamide group are typically strong in the Raman spectrum. chemicalbook.comnih.gov The aromatic ring vibrations would also give rise to characteristic Raman signals. For benzenesulfonic acid, a related compound, the Raman spectrum shows a complex band around 1124 cm⁻¹ corresponding to C-S, C-C, and SO₃ stretching vibrations. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -SO₂NH₂ | Asymmetric SO₂ Stretch | 1388 - 1336 | FT-IR |
| -SO₂NH₂ | Symmetric SO₂ Stretch | 1169 - 1157 | FT-IR, Raman |
| -NH₂ | N-H Stretch | ~3207 | FT-IR |
| C-F | C-F Stretch | 1100 - 1300 | FT-IR |
| Aromatic C-H | C-H Stretch | >3000 | FT-IR, Raman |
| -CH₃ | C-H Stretch | <3000 | FT-IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.
Aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.govresearchgate.netresearchgate.netnih.gov A common fragmentation pathway involves the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. researchgate.netresearchgate.net Other likely fragmentations include the cleavage of the C-S bond and the S-N bond. The presence of the fluorine and methyl groups on the aromatic ring would influence the fragmentation, leading to characteristic ions that can be used to confirm the substitution pattern. For instance, the fragmentation of benzenesulfonamide (B165840) often leads to a base peak at m/z 92, resulting from the loss of SO₂. researchgate.net
| Fragment Ion | Proposed Structure | m/z (expected) | Notes |
|---|---|---|---|
| [M]⁺ | C₇H₈FNO₂S⁺ | 189 | Molecular Ion |
| [M - SO₂]⁺ | C₇H₈FN⁺ | 125 | Loss of sulfur dioxide. |
| [C₇H₆F]⁺ | Fluorotolyl cation | 109 | Cleavage of the C-S bond. |
| [SO₂NH₂]⁺ | Sulfamoyl cation | 80 | Cleavage of the C-S bond. |
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structure of N-(3-fluorobenzoyl)benzenesulfonamide reveals important details about the geometry of the fluorinated benzene (B151609) ring and the sulfonamide linkage. nih.gov In the crystal lattice of sulfonamides, hydrogen bonding involving the N-H protons of the sulfonamide group and the oxygen atoms of an adjacent molecule is a common and structure-directing feature. nih.gov In the case of this compound, it is expected that the molecules would be linked by N-H···O hydrogen bonds, forming dimers or extended networks. The presence of the fluorine atom may also lead to C-H···F or other weak interactions that influence the crystal packing. The dihedral angle between the benzene ring and the S-N-C plane would also be a key structural parameter.
| Structural Feature | Expected Observation | Basis of Prediction |
|---|---|---|
| Molecular Conformation | Twisted conformation at the S atom. | Based on structures of related acylsulfonamides. researchgate.net |
| Intermolecular Interactions | Strong N-H···O hydrogen bonds forming dimers or chains. | Common feature in sulfonamide crystal structures. nih.gov |
| Role of Fluorine | Potential for weak C-H···F interactions influencing crystal packing. | Observed in other fluorinated organic compounds. |
| Dihedral Angles | Significant dihedral angle between the benzene ring and the SO₂-NH₂ plane. | Typical for non-planar sulfonamide structures. nih.gov |
Computational and Theoretical Investigations of 2 Fluoro 3 Methylbenzene 1 Sulfonamide
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely applied to sulfonamides to predict their molecular properties with high accuracy. mdpi.comnih.gov Calculations are typically performed using specific functionals, like B3LYP, and basis sets (e.g., 6-311G+(d,p) or 6-31G(d,p)) to approximate the solutions to the Schrödinger equation, yielding valuable information about the molecule's geometry and electronic characteristics. nih.govnih.gov
A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net For 2-Fluoro-3-methylbenzene-1-sulfonamide, these calculations would reveal the precise three-dimensional conformation, including the orientation of the sulfonamide group relative to the substituted benzene (B151609) ring. Comparing these theoretical parameters with experimental data from techniques like X-ray crystallography helps validate the computational model. nih.govresearchgate.net
Table 1: Illustrative Predicted Structural Parameters for a Benzenesulfonamide (B165840) Moiety (Note: The following data is representative of typical benzenesulfonamide structures as determined by DFT calculations and does not represent experimentally verified data for this compound.)
| Parameter | Description | Typical Calculated Value |
| S-O | Length of the sulfur-oxygen double bonds | ~1.43 Å |
| S-N | Length of the sulfur-nitrogen single bond | ~1.65 Å |
| S-C | Length of the sulfur-carbon single bond | ~1.77 Å |
| O-S-O | Angle between the two oxygen atoms and sulfur | ~120° |
| N-S-C | Angle between the nitrogen, sulfur, and carbon atoms | ~107° |
| C-S-O | Angle between the ring carbon, sulfur, and oxygen | ~108° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For sulfonamides, the HOMO is often located on the benzene ring, while the LUMO may be distributed across the sulfonamide group. nih.gov From the HOMO and LUMO energies, other quantum chemical parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify reactivity. mdpi.com
Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: This table illustrates the type of data obtained from FMO analysis; specific values for this compound are not available.)
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating capacity |
| LUMO Energy | ELUMO | - | Electron-accepting capacity |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -½ (EHOMO + ELUMO) | Power to attract electrons |
| Chemical Hardness | η | ½ (ELUMO - EHOMO) | Resistance to change in electron configuration |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas with near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the sulfonamide group. The area around the amine (NH) hydrogens would exhibit a positive potential (blue), indicating their acidic nature. researchgate.net The aromatic ring would show a mixed potential, influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl group. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical studies focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.gov An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular binding events.
For this compound, MD simulations could be employed to study its interaction with biological targets, such as enzymes or receptors. peerj.com These simulations can identify key intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the molecule within a binding site. This information is critical for understanding the mechanisms of action in drug design and development. nih.govpeerj.com
Mechanistic Studies of Chemical Transformations Involving 2 Fluoro 3 Methylbenzene 1 Sulfonamide
Role of the Sulfonamide Moiety in Reaction Pathways
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of many pharmaceuticals and agrochemicals due to its chemical stability and specific biological activities. chemrxiv.org This stability also means that the sulfonamide moiety often dictates the reaction pathways available to the molecule.
The sulfonamide group is generally considered a poor leaving group and is resistant to cleavage under standard acidic or basic conditions. researchgate.net This inherent stability makes it a reliable protecting group for amines in organic synthesis. researchgate.net However, this stability also presents a challenge when cleavage is desired.
Mechanistically, the sulfonamide nitrogen can participate in reactions. For instance, it has been shown to engage in neighboring group participation, influencing the stereochemical outcome of reactions at adjacent centers. nih.govfigshare.com In the context of 2-fluoro-3-methylbenzene-1-sulfonamide, the sulfonamide group's primary role in cleavage reactions is as the site of reduction or, less commonly, oxidation.
Protonation of the sulfonamide group, typically on the nitrogen atom, is often a key initial step in acid-catalyzed cleavage reactions. acs.org This protonation facilitates the cleavage of the S-N bond. researchgate.net
Influence of Fluorine and Methyl Groups on Reaction Selectivity and Kinetics
The substituents on the benzene (B151609) ring of this compound, namely the fluorine atom at the ortho position and the methyl group at the meta position relative to the sulfonamide group, exert significant electronic and steric effects that influence the selectivity and kinetics of its chemical transformations.
Influence of the Fluorine Group:
The fluorine atom is a highly electronegative element, and its presence on the aromatic ring has several consequences:
Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the fluorine atom deactivates the aromatic ring towards electrophilic substitution. This effect can also influence the acidity of the N-H bond in the sulfonamide group. The fluorination of benzenesulfonamides has been shown to affect their binding kinetics to enzymes, which is related to changes in acidity. nih.gov
Mesomeric Effect: Fluorine also exerts a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons. However, for halogens, the inductive effect typically dominates.
Neighboring Group Participation: While not directly observed for a sulfonamide in the provided results, ortho-substituents can sometimes participate in reactions at the adjacent functional group. The potential for the ortho-fluoro group to engage in neighboring group participation in reactions involving the sulfonamide moiety is a possibility that could influence reaction pathways. nih.govfigshare.com
Kinetic Effects: The presence of fluorine can influence the kinetics of reactions. For example, in the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II, the position of fluorination was found to be advantageous for the kinetic signatures of binding. nih.gov
Influence of the Methyl Group:
The methyl group at the meta position has the following influences:
Inductive and Hyperconjugative Effects: The methyl group is an electron-donating group through both a weak inductive effect (+I) and hyperconjugation. This can slightly activate the aromatic ring towards electrophilic attack, although the deactivating effect of the fluorine and sulfonamide groups will be more dominant.
Steric Effects: The meta-position of the methyl group means it will have a minimal steric effect on reactions directly involving the sulfonamide group.
Oxidative Susceptibility: As mentioned earlier, the methyl group provides a site for potential oxidative degradation of the molecule. nih.gov
The combined electronic effects of the electron-withdrawing fluorine and sulfonamide groups and the electron-donating methyl group create a complex electronic environment on the aromatic ring, which will dictate the regioselectivity of any reactions occurring on the ring.
| Substituent | Position | Electronic Effect | Potential Influence on Reactivity |
| Fluorine | Ortho | Strong -I, Weak +M | Deactivates the aromatic ring; increases N-H acidity; potential for neighboring group participation. nih.gov |
| Methyl | Meta | Weak +I, Hyperconjugation | Weakly activates the aromatic ring; provides a site for oxidation. nih.gov |
Fundamental Investigations into Molecular Interactions of Fluorinated Benzenesulfonamides
Structure-Activity Relationships in Enzyme Inhibition (e.g., Carbonic Anhydrase Isozymes)
Benzenesulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The inhibitory mechanism hinges on the coordination of the deprotonated sulfonamide nitrogen to the active site Zn²⁺ ion. The structure-activity relationship (SAR) of these inhibitors is significantly influenced by the substitution pattern on the benzene (B151609) ring.
While specific inhibition constants (Ki) for 2-Fluoro-3-methylbenzene-1-sulfonamide are not extensively documented in comparative studies, the principles of SAR for fluorinated benzenesulfonamides suggest that the ortho-fluoro and meta-methyl substituents would create a unique electronic and steric profile. This profile dictates the orientation of the molecule within the active site and its interactions with hydrophilic and hydrophobic residues, thereby defining its inhibitory activity against different CA isozymes like hCA I and hCA II.
Table 1: Representative Inhibition Data for Benzenesulfonamide (B165840) Analogues against Carbonic Anhydrase Isozymes
| Compound | Substitution Pattern | Target Isozyme | Inhibition Constant (Ki) |
|---|---|---|---|
| Acetazolamide (Standard) | N/A | hCA II | 12 nM |
| Benzenesulfonamide | Unsubstituted | hCA II | 250 nM |
| 4-Fluorobenzenesulfonamide | para-Fluoro | hCA II | Potent (nM range) |
| SLC-0111 | Substituted | hCA IX | Potent (nM range) |
Note: This table provides representative data for analogous compounds to illustrate the typical range of activities and is not specific to this compound.
Understanding the thermodynamics and kinetics of ligand-target interactions provides deep insights into the molecular forces driving binding. Techniques such as Isothermal Titration Calorimetry (ITC) are used to measure the thermodynamic parameters of association, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
For fluorinated benzenesulfonamides binding to carbonic anhydrase, ITC studies reveal that affinity is driven by a complex interplay of enthalpic and entropic contributions. harvard.edu The primary binding interaction—the coordination of the sulfonamide anion to the catalytic zinc ion—is a major contributor to the favorable binding enthalpy. harvard.edu Hydrogen bonds between the sulfonamide oxygens and the backbone NH of Thr-199 further stabilize the complex. harvard.edu
The fluorination pattern on the phenyl ring perturbs these thermodynamic signatures. The introduction of fluorine can impact solvation/desolvation effects upon binding and modulate van der Waals and electrostatic interactions with active site residues, which is reflected in the measured enthalpy and entropy values. harvard.edu Studies on various fluorinated benzenesulfonamides show that even small changes in the ligand structure lead to measurable differences in the thermodynamic profile, allowing for a detailed dissection of the forces governing molecular recognition. nih.gov
Table 2: Illustrative Thermodynamic Parameters for Ligand-CA Binding
| Ligand Type | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
|---|---|---|---|
| Fluorinated Benzenesulfonamide 1 | Low nM | -8.5 | +2.0 |
| Fluorinated Benzenesulfonamide 2 | Mid nM | -7.0 | +4.5 |
| Non-fluorinated Analogue | High nM | -6.2 | +4.0 |
Note: This table presents illustrative data to demonstrate the typical thermodynamic profiles observed for fluorinated benzenesulfonamides binding to carbonic anhydrase.
X-ray crystallography and molecular docking simulations are crucial for visualizing the binding mode and conformation of inhibitors within the enzyme's active site. For benzenesulfonamides, a highly conserved binding geometry is observed across numerous CA isozymes. harvard.edu The sulfonamide group directly coordinates to the zinc ion, and the NH moiety forms a hydrogen bond with the side-chain oxygen of Thr-199. harvard.edu
The substituted phenyl ring extends towards the entrance of the active site, where it can form various interactions with a pocket lined by both hydrophobic and hydrophilic residues. The specific conformation adopted by the inhibitor is dictated by its substitution pattern. Molecular docking studies of benzenesulfonamide derivatives containing thiazolidinone moieties, for instance, have shown that slight conformational torsions can significantly increase the distance between the sulfonamide nitrogen and the zinc ion, leading to reduced inhibitory activity. nih.gov
For this compound, the ortho-fluoro and meta-methyl groups would be expected to influence its rotational position within the active site. The fluorine atom could engage in specific interactions with active site residues, while the methyl group would likely favor placement in a hydrophobic pocket. Computational and crystallographic studies on different fluoroaromatic inhibitors have shown that the degree and pattern of fluorine substitution modulate the geometry of intermolecular interactions, leading to distinct orientations such as face-to-face aromatic stacking or other specific contacts. drugbank.com
Modulation of Protein Aggregation Mechanisms (e.g., Amyloid-β Peptide)
Beyond enzyme inhibition, small molecules can modulate complex biological processes like protein aggregation, which is a hallmark of several neurodegenerative disorders. The aggregation of the amyloid-β (Aβ) peptide is considered a key event in the pathogenesis of Alzheimer's disease. nih.gov Recent research has revealed that fluorinated benzenesulfonamides with specific substitution patterns can act as inhibitors of Aβ aggregation. nih.gov
The kinetics of Aβ aggregation are typically monitored using techniques like Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich amyloid fibrils. diva-portal.org The aggregation process follows a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase.
Small molecule inhibitors can alter these kinetics in several ways: by extending the lag phase, reducing the elongation rate, or lowering the final amount of aggregated protein. Studies have shown that certain fluorinated benzenesulfonamides can slow the Aβ peptide aggregation process by more than threefold. nih.gov This kinetic modulation suggests that the compounds interfere with one or more key steps in the aggregation cascade.
Furthermore, analysis of the resulting aggregates by techniques like atomic force microscopy has shown that the fibril structures formed in the presence of these inhibitors can vary in their morphology, such as their cross-sectional height. nih.gov This indicates that the compounds may become incorporated into the aggregates, altering their structure and potentially their downstream toxicity. nih.gov
Table 3: Representative Kinetic Data for Inhibition of Amyloid-β Aggregation
| Condition | Parameter | Observation |
|---|---|---|
| Aβ Peptide Alone | Aggregation Half-Time (t1/2) | X hours |
| Aβ Peptide + Inhibitor | Aggregation Half-Time (t1/2) | >3X hours |
| Aβ Peptide Alone | Fibril Morphology | Typical amyloid fibrils |
| Aβ Peptide + Inhibitor | Fibril Morphology | Altered fibril height/structure |
Note: This table illustrates the typical effects of a fluorinated benzenesulfonamide inhibitor on the kinetics and structural outcomes of Aβ aggregation, based on published findings for this class of compounds.
General Principles of Fluorine's Impact on Molecular Recognition
The utility of fluorine in medicinal chemistry stems from its unique combination of properties, which can be leveraged to enhance molecular recognition between a ligand and its biological target. nih.gov
Electronegativity and Polarity: As the most electronegative element, fluorine's presence significantly alters the local electronic environment of a molecule. This can strengthen or create new polar interactions, including hydrogen bonds (where the C-F bond can act as a weak hydrogen bond acceptor) and dipole-dipole interactions. nih.gov
Modulation of Acidity/Basicity: The strong electron-withdrawing inductive effect of fluorine can lower the pKa of nearby acidic protons, such as the hydrogen on the sulfonamide nitrogen. This can increase the population of the biologically active anionic form of the inhibitor at physiological pH. nih.gov
Conformational Control: The size of fluorine is slightly larger than hydrogen, and its incorporation can introduce conformational constraints or preferences in a molecule. This can be used to lock a ligand into its bioactive conformation, reducing the entropic penalty upon binding. nih.gov
Altered Aromatic Interactions: Fluorination dramatically alters the quadrupole moment of an aromatic ring. While benzene has a negative quadrupole moment (electron-rich face), highly fluorinated rings like hexafluorobenzene (B1203771) have an equal but opposite positive moment (electron-poor face). This inversion can change the nature of aromatic stacking interactions within a protein binding site from traditional π-π stacking to favorable π-aromatic interactions between an electron-rich protein residue and the electron-poor face of the fluorinated ring. nih.gov
In the context of this compound, the interplay of these principles dictates its interaction profile. The fluorine atom can influence the sulfonamide's pKa, participate in local polar interactions, and, together with the methyl group, define the precise conformational and electronic complementarity of the molecule with its target binding sites.
Non Pharmaceutical Applications of 2 Fluoro 3 Methylbenzene 1 Sulfonamide and Its Derivatives
Utilization in Agrochemical Research (e.g., Herbicides, Pesticides)
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in the agrochemical industry, forming the basis for a variety of herbicides and fungicides. mdpi.com The introduction of fluorine atoms into these structures is a common strategy to enhance their biological activity and metabolic stability. Consequently, 2-fluoro-3-methylbenzene-1-sulfonamide and its derivatives are of interest in the development of new crop protection agents.
Research into arylsulfonamides has demonstrated their potential as effective fungicides against a range of plant pathogens. mdpi.com For instance, certain novel arylsulfonamides have shown significant fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com The mechanism of action for these compounds often involves the inhibition of essential enzymes in the fungal cells. The specific substitution pattern of this compound could lead to derivatives with enhanced efficacy or a broader spectrum of activity.
In the field of herbicides, substituted phenylsulfonylureas, which contain a benzenesulfonamide moiety, are known to be potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. A patent for herbicides containing benzenesulfonamide highlights the ongoing interest in this class of compounds for weed control. google.com The development of new derivatives, potentially including those derived from this compound, aims to address challenges such as herbicide resistance and to provide more selective weed management solutions in various crops.
Below is a table summarizing the potential agrochemical applications of benzenesulfonamide derivatives:
| Application Area | Target | Potential Advantage of Fluorination |
| Herbicides | Acetolactate Synthase (ALS) | Increased metabolic stability, enhanced binding affinity |
| Fungicides | Various essential fungal enzymes | Broader spectrum of activity, improved efficacy |
| Pesticides | Insect target sites | Enhanced potency and selectivity |
Development of Chemical Probes and Imaging Agents (e.g., Bioimaging Fluorophores)
The field of bioimaging often utilizes small organic molecules with fluorescent properties to visualize biological processes in real-time. The structural features of this compound make it a candidate for derivatization into fluorescent probes. The benzene (B151609) ring can serve as a core for a fluorophore, and the sulfonamide group provides a convenient handle for conjugation to biomolecules or for tuning the photophysical properties of the molecule.
Recent research has focused on the development of single-benzene-based fluorophores (SBBFs) for in vitro and in vivo bioimaging. chemrxiv.orgnih.gov These compact fluorescent probes offer advantages over larger, polyaromatic systems, including better water solubility and potentially less perturbation of biological systems. nih.gov By incorporating electron-donating and electron-accepting groups onto the benzene ring, the absorption and emission wavelengths of these fluorophores can be fine-tuned. nih.gov Derivatives of this compound could be synthesized to create novel SBBFs with desirable photophysical properties.
Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for tumor imaging. nih.gov These probes can selectively accumulate in cancer cells, allowing for their visualization. The sulfonamide group in these molecules can act as a tumor-targeting moiety by binding to carbonic anhydrase isoforms that are overexpressed in many cancers. nih.gov This highlights the potential for developing targeted fluorescent probes based on the this compound scaffold.
The following table outlines the potential roles of this compound derivatives in chemical probe development:
| Probe Type | Design Strategy | Potential Application |
| Single-Benzene-Based Fluorophore | Introduction of donor-acceptor groups | Live-cell imaging, sensing of biomolecules |
| Targeted Fluorescent Probe | Conjugation to a targeting moiety | Tumor imaging, specific labeling of proteins |
| Environment-Sensitive Probe | Design for sensitivity to local environment | Probing cellular microenvironments |
Application in Materials Science and Polymer Chemistry
In the realm of materials science, the incorporation of fluorine atoms into polymers can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.com Fluorinated polymers find applications in a wide range of fields, from high-performance coatings to advanced biomedical devices. mdpi.com this compound, as a fluorinated monomer, could be utilized in the synthesis of novel polymers.
The sulfonamide group in this compound can also be a key functional group in the design of specialty polymers. For example, highly fluorinated polymers containing sulfamide (B24259) groups have been synthesized and used as pseudo-stationary phases in capillary electromigration separation methods for proteins and steroid hormones. nih.gov These polymers demonstrate high separation efficiency and selectivity.
Moreover, fluorinated polysulfonamides are being explored as single-ion conducting polymer electrolytes for lithium-ion batteries. researchgate.net These materials can exhibit high ionic conductivity and impressive lithium-ion transference numbers, which are crucial for the development of safer and more efficient batteries. researchgate.net The specific structure of this compound could be a valuable building block in the synthesis of such advanced polymer electrolytes.
The potential applications of this compound in materials science are summarized in the table below:
| Material Type | Key Functional Group(s) | Potential Application |
| Fluorinated Polymers | C-F bonds, Sulfonamide | High-performance coatings, chemically resistant materials |
| Separation Media | Sulfamide | Capillary electrophoresis, chromatography |
| Polymer Electrolytes | Polysulfonamide | Lithium-ion batteries, fuel cells |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Synthetic Pathways for Fluorinated Arylsulfonamides
The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For 2-Fluoro-3-methylbenzene-1-sulfonamide and its analogs, future research will likely focus on moving beyond traditional methods, which often involve harsh conditions or hazardous reagents.
One promising avenue is the use of palladium-catalyzed cross-coupling reactions . Recent studies have demonstrated the utility of palladium catalysts in forming carbon-sulfur bonds, which could be adapted for the synthesis of arylsulfonamides. For instance, the coupling of an appropriate aryl halide or triflate with a sulfonamide source in the presence of a palladium catalyst could offer a more versatile and efficient route to the target molecule.
Another area of exploration involves the use of novel sulfonylating agents . The traditional reliance on sulfonyl chlorides can be problematic due to their instability and sensitivity to moisture. Research into more stable and readily available sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), could provide milder and more practical synthetic pathways.
Furthermore, direct C-H functionalization represents a cutting-edge approach that could revolutionize the synthesis of fluorinated arylsulfonamides. This strategy involves the direct conversion of a C-H bond on the aromatic ring to a C-S bond, eliminating the need for pre-functionalized starting materials and thereby increasing atom economy.
The table below outlines potential novel synthetic strategies and their key features.
| Synthetic Strategy | Key Features | Potential Starting Materials for this compound |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | 1-bromo-2-fluoro-3-methylbenzene, sulfonamide |
| Use of SO2 Surrogates | Milder reaction conditions, improved safety | 2-fluoro-3-methylaniline (B167782), DABSO |
| Direct C-H Functionalization | High atom economy, reduced waste | 2-fluorotoluene, sulfonamide source |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide profound insights into its physicochemical properties, reactivity, and potential biological activity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. This information is crucial for understanding its stability and potential interactions with biological targets. For example, DFT can be used to calculate the molecule's electrostatic potential surface, which can reveal regions that are likely to engage in hydrogen bonding or other non-covalent interactions.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or bound to a protein. These simulations can help to assess the conformational flexibility of this compound and to identify its preferred binding modes with target macromolecules.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of a series of related compounds with their biological activity. By synthesizing and testing a small library of analogs of this compound, a QSAR model could be developed to guide the design of more potent and selective compounds.
The following table summarizes the applications of various computational modeling techniques.
| Computational Technique | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and vibrational frequencies. | Optimized 3D structure, HOMO/LUMO energies, IR and Raman spectra. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in a biological environment. | Conformational flexibility, binding affinity to target proteins. |
| QSAR | Development of predictive models for biological activity. | Identification of key structural features for desired activity. |
Integration with Emerging Technologies in Chemical Synthesis
The synergy between chemistry and technology is fostering a new era of innovation in chemical synthesis. The application of emerging technologies can significantly enhance the efficiency, sustainability, and scope of the synthesis of this compound and other complex molecules.
Flow chemistry , or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult or dangerous to scale up in batch. The synthesis of this compound could be adapted to a flow process, allowing for a more controlled and reproducible production.
Microwave-assisted synthesis has been shown to dramatically accelerate a wide range of chemical reactions. The use of microwave irradiation can lead to higher yields, shorter reaction times, and cleaner reaction profiles. This technology could be particularly beneficial for challenging steps in the synthesis of fluorinated arylsulfonamides.
Artificial intelligence (AI) and machine learning (ML) are beginning to make a significant impact on chemical research. These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. By leveraging large datasets of chemical reactions, AI and ML algorithms could identify the most promising pathways for the synthesis of this compound.
The table below highlights the potential impact of emerging technologies on the synthesis of this compound.
| Emerging Technology | Potential Impact on Synthesis | Key Advantages |
| Flow Chemistry | Enables safer, more efficient, and scalable production. | Improved process control, enhanced safety, ease of scale-up. |
| Microwave-Assisted Synthesis | Accelerates reaction rates and improves yields. | Reduced reaction times, higher product purity. |
| AI and Machine Learning | Predicts optimal reaction conditions and novel synthetic routes. | Accelerated discovery, reduced experimental effort. |
Q & A
Q. How can researchers optimize the synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide to achieve high purity and yield?
Methodological Answer: The synthesis typically begins with sulfonation of 2-fluoro-3-methylbenzene derivatives. Key variables include reaction temperature (optimized between 0–6°C for stability of intermediates ), solvent selection (e.g., dichloromethane for controlled reactivity), and stoichiometric ratios of sulfonating agents (e.g., sulfonyl chloride). Post-synthesis purification via recrystallization or column chromatography is critical, with purity validation using HPLC (>97% purity thresholds ). Adjusting methyl and fluorine substituent positions during precursor synthesis can minimize side reactions, as seen in analogous sulfonamide syntheses .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : <sup>19</sup>F NMR identifies fluorine environments (δ ~ -120 ppm for ortho-fluorine ), while <sup>1</sup>H NMR resolves methyl protons (δ 2.3–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C7H7FNO2S; theoretical m/z 188.02).
- IR : Sulfonamide N–H stretching (~3360 cm<sup>-1</sup>) and S=O asymmetric vibrations (~1370 cm<sup>-1</sup>) are diagnostic .
Advanced Research Questions
Q. How do electronic effects of fluorine and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing fluorine group at the ortho position enhances sulfonamide electrophilicity, facilitating nucleophilic attack at the sulfonyl group. Computational modeling (DFT) reveals reduced LUMO energy near the sulfonamide moiety compared to non-fluorinated analogs. Methyl groups at the meta position introduce steric hindrance, slowing reactions with bulky nucleophiles. Experimental validation via kinetic studies (e.g., reaction with amines) and Hammett plots can quantify substituent effects .
Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?
Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize sulfonamide-enzyme interactions differently than aqueous buffers.
- Protonation States : pH-dependent sulfonamide ionization (pKa ~10.5) alters binding affinity.
Use time-resolved crystallography to visualize ligand-enzyme binding modes and validate activity via isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Why do thermal stability studies of this compound report conflicting decomposition temperatures?
Methodological Answer: Variations in DSC/TGA results stem from:
- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition points.
- Heating Rates : Faster rates (>10°C/min) may overlook intermediate phases.
Standardize protocols: pre-dry samples at 60°C, use inert atmospheres (N2), and cross-validate with Karl Fischer titration for moisture content .
Q. How should researchers address discrepancies in computational vs. experimental solubility parameters?
Methodological Answer: Quantum mechanical calculations (COSMO-RS) often overestimate solubility in non-polar solvents due to inadequate parametrization of fluorine’s solvophobic effects. Combine MD simulations with experimental shake-flask assays (using UV-Vis or NMR quantification) for aqueous and organic solvents. Adjust force fields to account for fluorine’s electrostatic contributions .
Experimental Design
Q. What strategies improve the reproducibility of catalytic applications of this compound in asymmetric synthesis?
Methodological Answer:
- Ligand Design : Introduce chiral auxiliaries (e.g., BINOL derivatives) to the sulfonamide nitrogen.
- Reaction Monitoring : Use in-situ IR to track sulfonamide coordination to metal catalysts (e.g., Pd or Cu).
- Statistical DoE : Optimize temperature, catalyst loading, and solvent polarity via factorial design .
Q. How can researchers mitigate competing side reactions during sulfonamide functionalization?
Methodological Answer:
- Protecting Groups : Temporarily block the sulfonamide NH with tert-butoxycarbonyl (Boc) during alkylation.
- Low-Temperature Conditions : Suppress Fries-like rearrangements by maintaining reactions below -20°C.
- Selective Catalysts : Use Pd/Xantphos systems for Suzuki couplings to avoid C–F bond cleavage .
Long-Term Stability and Storage
Q. What are the optimal storage conditions for this compound to prevent degradation?
Methodological Answer: Store in amber vials at -20°C under argon. Avoid exposure to moisture (hygroscopicity ~0.8% w/w at 25°C) and UV light, which accelerates N–S bond cleavage. Periodic <sup>19</sup>F NMR checks detect decomposition (emergence of free fluoride peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
